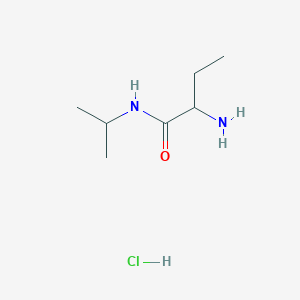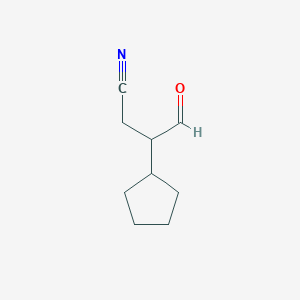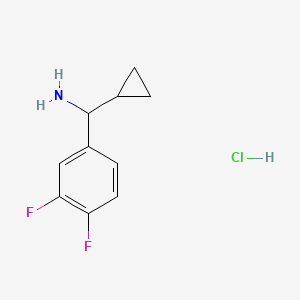![molecular formula C14H12BrF2N B1405849 [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine CAS No. 1480180-18-4](/img/structure/B1405849.png)
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine
Descripción general
Descripción
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine is an organic compound with the molecular formula C14H12BrF2N. It is a derivative of benzylamine, where the benzyl groups are substituted with bromine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 2-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the dehalogenated derivatives.
Substitution: The major products are the substituted benzylamines.
Aplicaciones Científicas De Investigación
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
[(4-Bromo-3-fluorophenyl)methyl]hydrazine: Similar structure but with a hydrazine group instead of an amine.
(4-Bromo-3-fluorophenyl)methylamine: Similar structure but with a different alkyl group.
(4-Bromo-3-fluorophenyl)methanamine hydrochloride: Similar structure but in the form of a hydrochloride salt.
Uniqueness
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of novel compounds and the study of molecular interactions .
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2N/c15-12-6-5-10(7-14(12)17)8-18-9-11-3-1-2-4-13(11)16/h1-7,18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNBVZJKCOYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)



![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)




